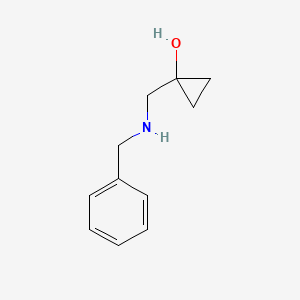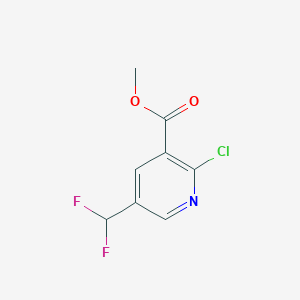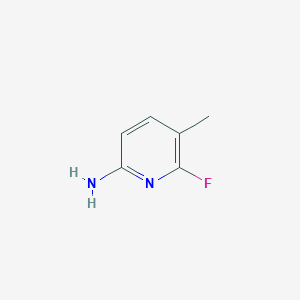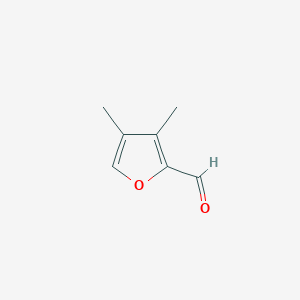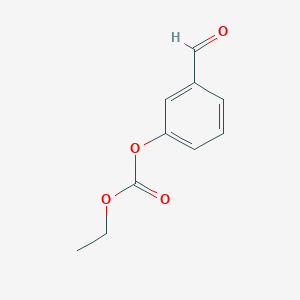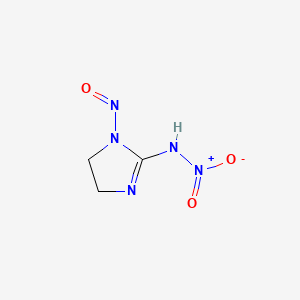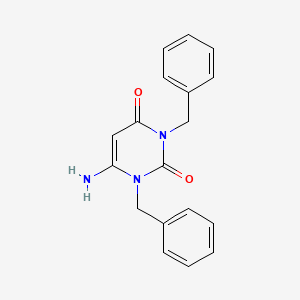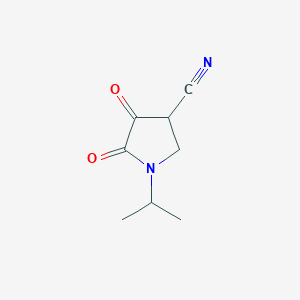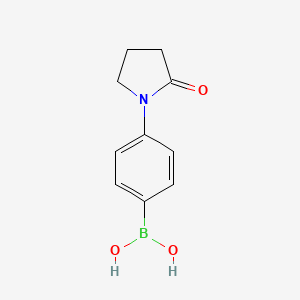
(4-(2-Oxopyrrolidin-1-yl)phenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(2-Oxopyrrolidin-1-yl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a 2-oxopyrrolidin-1-yl group.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-(2-Oxopyrrolidin-1-yl)phenyl)boronic acid typically involves the coupling of a boronic acid derivative with a phenyl ring substituted with a 2-oxopyrrolidin-1-yl group. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions: (4-(2-Oxopyrrolidin-1-yl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding phenols or quinones.
Reduction: Formation of boronic esters or alcohols.
Substitution: Participation in cross-coupling reactions like Suzuki–Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Major Products Formed:
Oxidation: Phenols, quinones.
Reduction: Boronic esters, alcohols.
Substitution: Biaryl compounds.
科学研究应用
(4-(2-Oxopyrrolidin-1-yl)phenyl)boronic acid has diverse applications in scientific research:
作用机制
The mechanism of action of (4-(2-Oxopyrrolidin-1-yl)phenyl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which undergoes transmetalation with a palladium catalyst. This is followed by reductive elimination to form the desired biaryl product in Suzuki–Miyaura coupling reactions . The molecular targets and pathways involved in its biological applications are still under investigation, but it is believed to interact with various enzymes and receptors .
相似化合物的比较
Comparison: (4-(2-Oxopyrrolidin-1-yl)phenyl)boronic acid is unique due to the presence of the 2-oxopyrrolidin-1-yl group, which imparts distinct steric and electronic properties. This makes it particularly useful in specific cross-coupling reactions where other boronic acids may not be as effective .
属性
分子式 |
C10H12BNO3 |
|---|---|
分子量 |
205.02 g/mol |
IUPAC 名称 |
[4-(2-oxopyrrolidin-1-yl)phenyl]boronic acid |
InChI |
InChI=1S/C10H12BNO3/c13-10-2-1-7-12(10)9-5-3-8(4-6-9)11(14)15/h3-6,14-15H,1-2,7H2 |
InChI 键 |
AXPKQCFRONJAQZ-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC=C(C=C1)N2CCCC2=O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


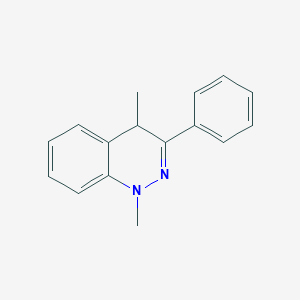
![Benzyl (1-{[2-(dimethylamino)ethyl]amino}-1-oxopropan-2-yl)carbamate](/img/structure/B13991194.png)

